(1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine
Overview
Description
(1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylindole and butan-1-imine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, temperature, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as:
Batch Reactors: Utilizing batch reactors to control reaction parameters and optimize yield.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Implementing purification methods, such as chromatography, to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Produced via substitution reactions.
Scientific Research Applications
(1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Biological Research: Used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-2-imine: Similar structure with a different position of the imine group.
(1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)pentan-1-imine: Similar structure with an extended carbon chain.
(1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-amine: Similar structure with an amine group instead of an imine.
Uniqueness
The uniqueness of (1E)-N-hydroxy-1-(2-methyl-1H-indol-3-yl)butan-1-imine lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(NE)-N-[1-(2-methyl-1H-indol-3-yl)butylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-6-12(15-16)13-9(2)14-11-8-5-4-7-10(11)13/h4-5,7-8,14,16H,3,6H2,1-2H3/b15-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSMSJCVZJKDGD-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NO)C1=C(NC2=CC=CC=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\O)/C1=C(NC2=CC=CC=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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